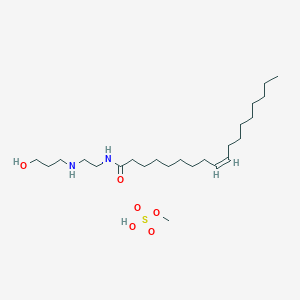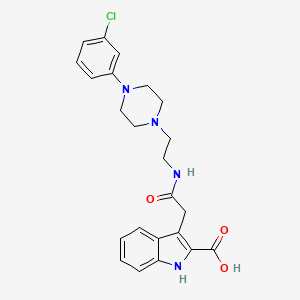
1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and synthetic pharmaceuticals. This particular compound features a unique structure that includes an indole core, a carboxylic acid group, and a piperazine ring substituted with a chlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- typically involves multiple steps, starting from commercially available anilines. The process often includes palladium-catalyzed intramolecular oxidative coupling to form the indole core . The reaction conditions may involve microwave irradiation to optimize the conversion of enamines into the relevant indole derivatives, achieving high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels to ensure efficient production with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include cupric chloride dihydrate for hydrolysis and palladium catalysts for coupling reactions . The conditions often involve mild temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
2-Methyl-1H-indole-3-carboxylate: Known for its use in drug discovery and synthesis of bioactive molecules.
Uniqueness
1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
184691-29-0 |
|---|---|
Fórmula molecular |
C23H25ClN4O3 |
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
3-[2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClN4O3/c24-16-4-3-5-17(14-16)28-12-10-27(11-13-28)9-8-25-21(29)15-19-18-6-1-2-7-20(18)26-22(19)23(30)31/h1-7,14,26H,8-13,15H2,(H,25,29)(H,30,31) |
Clave InChI |
VIDRNYZGJGFGQK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNC(=O)CC2=C(NC3=CC=CC=C32)C(=O)O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


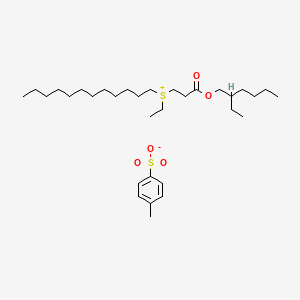
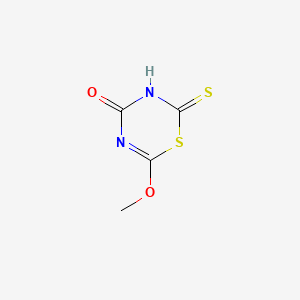
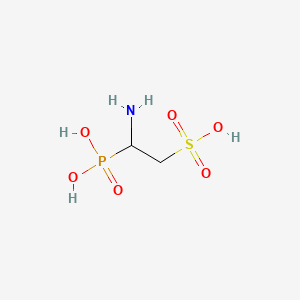
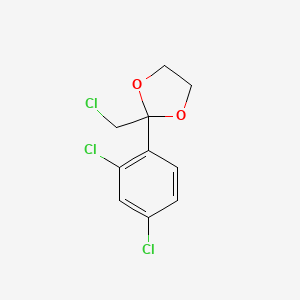
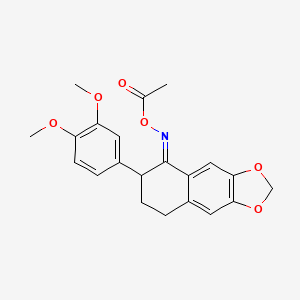
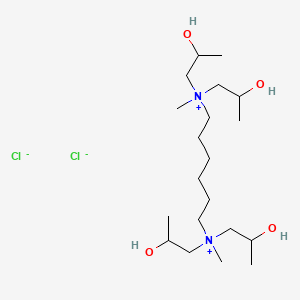
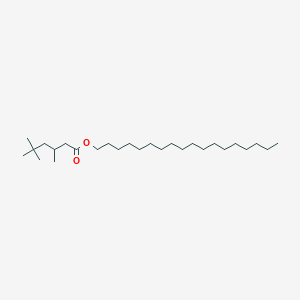
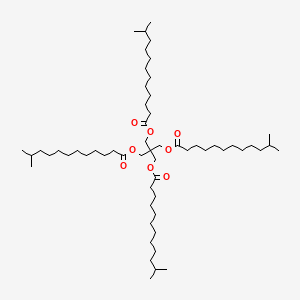

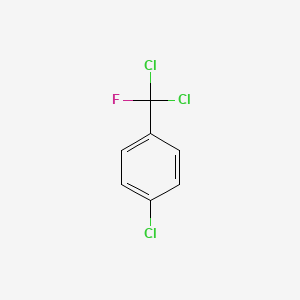
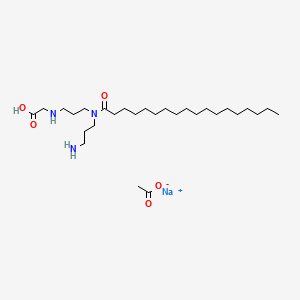
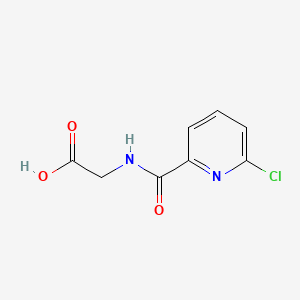
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
